molecular formula C10H18O2 B3111940 (2R)-3-Cyclohexyl-2-methylpropanoic acid CAS No. 186900-67-4

(2R)-3-Cyclohexyl-2-methylpropanoic acid

Cat. No.: B3111940
CAS No.: 186900-67-4
M. Wt: 170.25 g/mol
InChI Key: SAOPJNFYPNUPSE-MRVPVSSYSA-N
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Description

(2R)-3-Cyclohexyl-2-methylpropanoic acid (CAS 186900-67-4) is a chiral carboxylic acid of high interest in pharmaceutical research and development. This compound serves as a valuable chiral building block for the synthesis of more complex molecules. Its structure, featuring a cyclohexyl group and a stereogenic center, makes it a useful precursor in exploring structure-activity relationships, particularly in the design of bioactive molecules that target metabolic pathways . Compounds based on the 2-methylpropanoic acid (isobutyric acid) scaffold are extensively investigated as agonists for peroxisome proliferator-activated receptors (PPARs) . PPARα agonists, such as fibrate drugs, are a major class of therapeutics for managing dyslipidemia, and structural analogs like (2R)-3-Cyclohexyl-2-methylpropanoic acid provide a versatile template for creating new potential hypolipidemic agents . The chiral (R)-enantiomer offers specificity in drug design, which is crucial for optimizing interactions with biological targets. With a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol , this liquid compound has a boiling point of approximately 279°C and a density of 0.989 g/cm³ . Researchers can identify the compound by its canonical SMILES string, C C@H C(=O)O , and its InChI Key, SAOPJNFYPNUPSE-MRVPVSSYSA-N . Please handle with care; this product has associated hazard statements including causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(2R)-3-cyclohexyl-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOPJNFYPNUPSE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186900-67-4
Record name (2R)-3-cyclohexyl-2-methylpropanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: (2R)-3-Cyclohexyl-2-methylpropionic Acid as a Chiral Scaffold

[1]

Executive Summary

(2R)-3-cyclohexyl-2-methylpropionic acid (CAS: 186900-67-4) represents a saturated, lipophilic chiral synthon used to introduce steric bulk and hydrophobic interaction capabilities into drug candidates.[1] Its structural motif—a gamma-branched fatty acid analogue—mimics the leucine or phenylalanine side chains found in natural peptides but with enhanced metabolic stability due to the absence of the

1

Structural Analysis & Stereochemistry

Conformational Geometry

The molecule consists of a flexible propionic acid backbone substituted at the C2 position with a methyl group and at the C3 position with a cyclohexyl ring. The cyclohexyl group predominantly adopts a chair conformation to minimize 1,3-diaxial interactions.[1]

Absolute Configuration (Cahn-Ingold-Prelog)

The chirality resides at the C2 carbon. The assignment of the (

  • -COOH (Carboxyl group): Priority 1 (Carbon bonded to three oxygens).[1]

  • -CH

    
    -C
    
    
    H
    
    
    (Cyclohexylmethyl): Priority 2 (Carbon bonded to Carbon).[1]
  • -CH

    
      (Methyl): Priority 3 (Carbon bonded to Hydrogens).[1]
    
  • -H (Hydrogen): Priority 4.[1]

Visualization: When the lowest priority group (-H) is oriented away from the viewer, the sequence 1


clockwise(

)

StereochemistryC2C2*COOH1. -COOHC2->COOHCH2Cy2. -CH2-CyC2->CH2CyCH33. -CH3C2->CH3H4. -H(Back)C2->H

Synthetic Routes & Process Chemistry

To ensure high enantiomeric excess (ee > 98%), a diastereoselective alkylation using an Evans oxazolidinone auxiliary is the preferred laboratory and pilot-scale method. This route relies on the formation of a rigid

Route Selection: The "Methylation" Strategy

While one can alkylate a propionyl imide with (bromomethyl)cyclohexane, the electrophile is bulky and sluggish. A superior kinetic approach is the methylation of the 3-cyclohexylpropanoyl imide.[1]

  • Auxiliary: (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary).[1]

  • Substrate: 3-Cyclohexylpropanoic acid.[1][2][3][4]

  • Electrophile: Methyl Iodide (MeI).[1]

Detailed Protocol (Self-Validating)
Step 1: Acylation

Objective: Attach the substrate to the chiral auxiliary.[5]

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF at -78°C.

  • Add

    
    -BuLi (1.1 equiv) dropwise.[1] Stir for 30 min to form the lithiated auxiliary.
    
  • Add 3-cyclohexylpropanoyl chloride (1.1 equiv).[1]

  • Warm to 0°C and quench with saturated NH

    
    Cl.
    
  • Checkpoint:

    
    H NMR must show the diagnostic signals of the auxiliary protons shifting, confirming acylation.[1]
    
Step 2: Diastereoselective Methylation

Objective: Introduce the C2-methyl group with (

1
  • Dissolve the acylated imide in dry THF under N

    
    .[1] Cool to -78°C.[1]
    
  • Add NaHMDS (Sodium bis(trimethylsilyl)amide, 1.1 equiv) dropwise.[1]

    • Mechanism:[1][6][7] NaHMDS generates the (

      
      )-enolate, chelated between the carbonyl oxygen and the oxazolidinone carbonyl.[5]
      
  • Stir for 45 min at -78°C.

  • Add Methyl Iodide (MeI, 5.0 equiv) rapidly.[1]

    • Stereocontrol: The benzyl group on the auxiliary blocks the "top" face. MeI attacks from the "bottom" (anti) face.

  • Stir at -78°C for 2 hours, then warm to -20°C overnight.

  • Validation: HPLC analysis of the crude mixture should show a diastereomeric ratio (dr) of >95:5.

Step 3: Hydrolytic Cleavage

Objective: Remove the auxiliary to yield the free acid.

  • Dissolve the methylated imide in THF/H

    
    O (3:1).[1]
    
  • Cool to 0°C. Add LiOH (2.0 equiv) and H

    
    O
    
    
    (30%, 4.0 equiv).
    • Note: H

      
      O
      
      
      aids in cleaving the sterically hindered amide bond without racemization.[1]
  • Quench with Na

    
    SO
    
    
    (to destroy excess peroxide) and acidify to pH 2 with 1N HCl.
  • Extract with Ethyl Acetate.[1][8] The auxiliary can be recovered from the organic layer.

SynthesisStart3-Cyclohexylpropanoic AcidImideN-Acyl Imide(Precursor)Start->Imide1. SOCl22. Li-AuxiliaryAux(S)-4-Benzyl-2-oxazolidinoneAux->ImideEnolateLi-Chelated (Z)-Enolate(-78°C)Imide->EnolateNaHMDS, THFMethylatedMethylated Imide(dR > 95:5)Enolate->MethylatedMeI (Electrophile)Steric Block by BenzylFinal(2R)-3-Cyclohexyl-2-methylpropionic AcidMethylated->FinalLiOH / H2O2(Hydrolysis)

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The following spectral data confirms the structure.

NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignment

H
11.80Broad Singlet1H-COOH

H
2.55Sextet (

Hz)
1HC2-H (Chiral center)

H
1.60 - 1.75Multiplet5HCyclohexyl (Equatorial)

H
1.25Multiplet2HC3-H

(Methylene bridge)

H
1.14Doublet (

Hz)
3HC2-CH


H
0.85 - 1.20Multiplet6HCyclohexyl (Axial)
Chiral HPLC Method (Release Testing)

To verify optical purity, a chiral stationary phase is required.[1] Standard C18 columns cannot separate enantiomers.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (98 : 2 : 0.1).[1]

    • Note: TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (End absorption).[1]

  • System Suitability: Resolution (

    
    ) between (
    
    
    ) and (
    
    
    ) enantiomers must be
    
    
    .

Pharmaceutical Utility

This scaffold is a "lipidic amino acid" mimic.[1] It is frequently employed in:

  • Renin Inhibitors: It serves as a P3 or P4 pocket binder, replacing natural amino acids to increase plasma half-life.[1]

  • MMP Inhibitors: The carboxylic acid chelates the Zinc ion in the MMP active site, while the cyclohexyl group fits into the hydrophobic S1' pocket.

  • Synthesis of Aliskiren Analogues: Used as a starting material for generating gamma-amino acids via Curtius rearrangement.[1]

References

  • Evans, D. A., et al. (1982).[1] "Bis(trimethylsilyl)acetamide in the synthesis of chiral oxazolidinones." Journal of the American Chemical Society.[1][8]

  • Myers, A. G., et al. (1997).[1] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids." Journal of the American Chemical Society.[1][8]

  • PubChem Compound Summary. (2023). "3-Cyclohexyl-2-methylpropanoic acid."[1][2][3][9][10] National Center for Biotechnology Information.[1]

  • Ager, D. J., et al. (1996).[1] "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta.[1]

Engineering Lipophilicity and Stability: The Cyclohexyl Amino Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of cyclohexyl groups into amino acid scaffolds represents a pivotal strategy in modern medicinal chemistry to modulate lipophilicity, enhance metabolic stability, and restrict conformational freedom. Unlike their aromatic counterparts (e.g., Phenylalanine), cyclohexyl-modified amino acids—such as L-Cyclohexylalanine (Cha) , L-Cyclohexylglycine (Chg) , and Gabapentin —offer unique steric bulk without


-electron density. This guide provides a technical deep-dive into the physicochemical rationale, synthetic pathways, and therapeutic applications of these non-proteinogenic scaffolds.[1]

Structural & Physicochemical Rationale

The transition from an aromatic phenyl ring to a saturated cyclohexyl ring induces drastic changes in the pharmacophore's behavior. This is not merely a change in size; it is a fundamental shift in electronic and steric interaction potential.

The Hydrophobic Collapse & Steric Bulk

While Phenylalanine (Phe) is planar and capable of


 stacking or cation-

interactions, Cyclohexylalanine (Cha) is aliphatic and spatially demanding. The cyclohexane ring predominantly adopts a chair conformation, occupying a larger effective volume in three-dimensional space than the flat benzene ring.
  • Lipophilicity (LogP): The saturation of the ring significantly increases the partition coefficient. Cha is markedly more hydrophobic than Phe, facilitating deeper penetration into hydrophobic pockets of receptors (e.g., GPCRs) and improving Blood-Brain Barrier (BBB) permeability.

  • Metabolic Stability: Aromatic rings are frequent targets for oxidative metabolism (e.g., hydroxylation by CYP450). The saturated cyclohexyl ring is metabolically "quieter" and resistant to chymotrypsin-like proteases that rely on aromatic recognition elements.

Comparative Metrics
FeatureL-Phenylalanine (Phe)L-Cyclohexylalanine (Cha)Impact on Drug Design
Hybridization

(Planar)

(Chair/Boat)
Cha fills "deep" hydrophobic cavities better.
Electronic Nature Electron-rich (

-cloud)
Aliphatic / InertCha eliminates

-cation toxicity risks.
Proteolytic Stability Low (Chymotrypsin target)HighCha extends peptide half-life (

).
Conformational Freedom Restricted (Planar)Flexible (Ring inversion)Cha allows induced fit in dynamic pockets.

Medicinal Chemistry Applications

Peptide Therapeutics: The Apelin & p53 Case Studies

Replacing Phe with Cha is a standard "scan" in peptide optimization.

  • Apelin Analogs: Research indicates that substituting native Phe residues with Cha in Apelin-17 analogues increases plasma half-life by up to 340-fold while maintaining potency. The cyclohexyl group prevents rapid degradation by neprilysin and ACE2.

  • p53 Tetramerization: In the p53 tumor suppressor, replacing Phe341 with Cha stabilizes the tetrameric core.[2] The aliphatic cyclohexyl group fills the hydrophobic cavity more efficiently than the native phenyl ring, raising the melting temperature (

    
    ) of the complex.
    
Gabapentinoids: The -Amino Acid Revolution

Gabapentin represents the most commercially successful application of the cyclohexyl scaffold. Structurally, it is


-aminobutyric acid (GABA) with a cyclohexyl ring at the 

-position (3,3-disubstitution).
  • Mechanism of Action: Unlike GABA, Gabapentin does not bind to GABA receptors.[3] Instead, the bulky cyclohexyl group forces the molecule into a conformation that binds with high affinity to the

    
     subunit of voltage-gated calcium channels (VGCCs).
    
  • Outcome: This binding inhibits calcium influx, reducing the release of excitatory neurotransmitters (Glutamate, Substance P) in hyper-excited neurons.[4]

Experimental Protocols

Protocol A: Catalytic Hydrogenation of L-Phenylalanine to L-Cyclohexylalanine

Rationale: Direct hydrogenation of the aromatic ring is the most atom-economic route. However, amine poisoning of the catalyst is a common failure mode. The use of acidic media is critical to protonate the amine, preventing it from binding to the metal surface.

Reagents:

  • L-Phenylalanine (Phe)[5][6][7]

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (

    
    )
    
  • Solvent: 90% Acetic Acid (aq) or 1M HCl

  • Hydrogen Gas (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve L-Phenylalanine (10 g) in 90% Acetic Acid (100 mL).

  • Catalyst Addition: Carefully add 5% Rh/C (1.0 g, 10 wt% loading). Caution: Rh/C can ignite methanol/ethanol vapors; add under inert atmosphere if using flammable solvents.

  • Hydrogenation: Seal the reactor. Purge with

    
     (3x) followed by 
    
    
    
    (3x). Pressurize to 40–50 psi (approx. 3 bar).
  • Reaction: Heat to 40°C and stir vigorously for 12–24 hours. Monitor consumption of

    
    .
    
  • Work-up: Filter the catalyst over a Celite pad. Wash the pad with water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid. The product, L-Cha, can be recrystallized from water/ethanol.[1]

  • Validation:

    
    -NMR should show the complete disappearance of aromatic protons (7.1–7.4 ppm) and the appearance of a multiplet envelope (0.8–1.8 ppm) corresponding to the cyclohexyl ring.
    
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Rationale: Cha is sterically demanding. Standard coupling times often result in deletion sequences.

Workflow:

  • Resin: Use Rink Amide or Wang resin.

  • Coupling: Use Fmoc-Cha-OH (3 eq).

  • Activator: HATU (2.9 eq) / DIPEA (6 eq) in DMF.

  • Time: Double coupling is mandatory. Perform 2 x 45 min couplings rather than 1 x 60 min.

  • Monitoring: Use the Chloranil test (more sensitive for secondary amines) if coupling onto a Proline, otherwise Kaiser test.

Visualizing the Pathways

Diagram 1: Synthetic Decision Tree for Cyclohexyl Amino Acids

This diagram illustrates the decision logic between hydrogenation (for simple analogs) and asymmetric synthesis (for complex stereocenters).

SyntheticRoute Start Target: Cyclohexyl Amino Acid IsAromaticAvail Is Aromatic Precursor Available? Start->IsAromaticAvail RouteA Route A: Catalytic Hydrogenation IsAromaticAvail->RouteA Yes (e.g., Phe, Phenylglycine) RouteB Route B: De Novo Asymmetric Synthesis IsAromaticAvail->RouteB No / Complex Stereochem ConditionsA Conditions: Rh/C or PtO2 Solvent: AcOH or HCl 40-60 psi H2 RouteA->ConditionsA ConditionsB Conditions: Strecker Synthesis or Enzymatic Resolution (e.g., QtPDH) RouteB->ConditionsB Product Pure L-Cyclohexylalanine (Cha) or L-Cyclohexylglycine (Chg) ConditionsA->Product ConditionsB->Product

Caption: Decision tree for selecting the optimal synthetic pathway based on precursor availability.

Diagram 2: Gabapentin Mechanism of Action

This diagram details the specific signaling pathway inhibition mediated by the cyclohexyl-GABA scaffold.

GabapentinMOA Drug Gabapentin (Cyclohexyl-GABA) Target α2δ-1 Subunit (VGCC) Drug->Target Binds High Affinity Channel Voltage-Gated Calcium Channel Target->Channel Trafficking Inhibition CaInflux Calcium (Ca2+) Influx Channel->CaInflux Reduces Vesicles Synaptic Vesicle Fusion CaInflux->Vesicles Triggers Neurotrans Release of Glutamate / Substance P Vesicles->Neurotrans Exocytosis Outcome Reduced Neuronal Excitability (Analgesia) Neurotrans->Outcome Downstream Effect

Caption: Pharmacological cascade of Gabapentin binding to the alpha2-delta subunit.

References

  • Mechanisms of Action of Gabapentin. National Institutes of Health (PubMed). [Link]

  • Metabolically Stable Apelin-Analogues Incorporating Cyclohexylalanine. National Institutes of Health (PMC). [Link]

  • Probing Phenylalanine Environments in p53 with Cyclohexylalanine. PubMed. [Link]

  • Synthesis of L-beta-Cyclohexylalanine via Catalytic Hydrogenation. PrepChem. [Link]

  • A Novel Thermostable Phenylalanine Dehydrogenase for Synthesis of Bulky Amino Acids. ScienceDirect / Jiangnan University. [Link]

Sources

Therapeutic applications of chiral cyclohexyl acid building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Applications of Chiral Cyclohexyl Acid Building Blocks

Executive Summary: The Escape from Flatland

In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity. While aromatic rings (phenyl groups) have historically dominated small-molecule pharmacophores due to their synthetic accessibility and ability to engage in


-

stacking, they often bring liabilities: poor aqueous solubility, non-specific binding, and metabolic susceptibility (e.g., oxidation to toxic quinones).

Chiral cyclohexyl acids —specifically 1,4-disubstituted cyclohexanecarboxylic acids—represent a high-value bioisosteric replacement for phenyl rings. By saturating the ring, medicinal chemists increase the fraction of


 carbons (

), which correlates with improved clinical success rates. These building blocks offer a unique combination of conformational rigidity and three-dimensional complexity , allowing for precise vector orientation of pharmacophores while improving physicochemical properties.

This guide details the structural logic, industrial-scale synthesis, and therapeutic application of these critical scaffolds, with a focus on the trans-1,4-cyclohexyl moiety found in blockbuster drugs like Nateglinide.

Part 1: Structural & Physicochemical Advantages

The transition from a phenyl ring to a cyclohexyl ring alters the drug's topology and electronic profile fundamentally.

Bioisosteric Logic: Phenyl vs. Cyclohexyl
FeaturePhenyl Ring (Aromatic)trans-Cyclohexyl (Saturated)Therapeutic Impact
Geometry Planar (2D)Chair Conformation (3D)Accesses novel chemical space; reduces entropy penalty upon binding if pre-organized.
Vector Para-substitution (180°)Trans-1,4-diequatorial (~180°)Mimics the spatial extension of para-phenyl but adds "thickness" to fill hydrophobic pockets.
Solubility Low (Lipophilic planar stacking)ImprovedDisruption of planar crystal packing often enhances aqueous solubility.
Metabolism Prone to CYP450 oxidation (epoxidation, hydroxylation)Chemically inert backboneEliminates toxic quinone methide formation; metabolic "soft spot" at C4 can be blocked by F or OH.
Conformational Analysis: The Diequatorial Anchor

The efficacy of these building blocks relies on stereocontrol.

  • Trans-1,4-isomer: Both bulky substituents (e.g., the carboxylic acid and the R-group at C4) prefer the equatorial position to minimize 1,3-diaxial interactions. This locks the molecule into a linear, extended conformation that mimics a para-substituted benzene.

  • Cis-1,4-isomer: Forces one substituent into the axial position.[1] This creates a "bent" topology that rarely fits binding pockets optimized for planar aromatic rings.

Key Insight: In drugs like Nateglinide and Tranexamic Acid , the trans isomer is the active pharmaceutical ingredient (API). The cis isomer is often considered an impurity with significantly reduced potency (10-100x lower).

Part 2: Synthetic Methodologies (The "How-To")

Synthesizing chiral cyclohexyl acids with high diastereomeric excess (de) is non-trivial because catalytic hydrogenation of benzoic acids typically yields a mixture of cis and trans isomers (often favoring the kinetic cis product).

Below is a validated industrial protocol for the synthesis of trans-4-isopropylcyclohexanecarboxylic acid , the key intermediate for Nateglinide.

Protocol: Hydrogenation and Base-Mediated Epimerization

Objective: Convert Cumic acid (4-isopropylbenzoic acid) to >98% trans-4-isopropylcyclohexanecarboxylic acid.

Reagents:

  • Substrate: Cumic acid[2][3][4][5][6]

  • Catalyst: 5% Rh/C or PtO

    
     (Adams' catalyst)
    
  • Solvent: Acetic acid (for hydrogenation), Shellsol 71 or high-boiling hydrocarbon (for epimerization)

  • Base: Potassium Hydroxide (KOH)

Step 1: Catalytic Hydrogenation (The Kinetic Mixture)

  • Load an autoclave with Cumic acid (1.0 eq) and 5% Rh/C (5 wt% loading) in acetic acid.

  • Pressurize with

    
     (5–10 bar) and heat to 60–80°C.
    
  • Stir until

    
     uptake ceases.
    
  • Result: A mixture of cis (major, ~70%) and trans (minor, ~30%) isomers.[4][6][7] The cis form is kinetically favored due to catalyst surface approach.

Step 2: Thermodynamic Epimerization (The Self-Validating Step) Rationale: Since the trans-diequatorial isomer is thermodynamically more stable, heating the mixture with a strong base allows the


-proton (at the carboxylic acid attachment) to enolize and re-protonate, eventually settling into the lower-energy trans state.
  • Filter the catalyst from Step 1 and evaporate acetic acid.

  • Dissolve the residue in Shellsol 71 (or decane/toluene).

  • Add KOH (2.0 eq).

  • Critical Step: Heat the mixture to 140–150°C for 3–5 hours.

    • Self-Validation Check: Monitor by GC or NMR.[] The cis isomer peak should diminish as the trans peak grows. Equilibrium typically reaches >90% trans.

  • Cool to room temperature. The potassium salt of the trans-acid may precipitate or can be extracted into water.

  • Acidify the aqueous layer with HCl to precipitate the free acid.

  • Purification: Recrystallize from aqueous methanol or ethyl acetate/hexane.

    • Target Spec: >99% trans-isomer; Melting Point ~95–96°C.

Step 3: Coupling (Nateglinide Synthesis)

  • Convert the trans-acid to the acid chloride using Thionyl Chloride (

    
    )  or Oxalyl Chloride .
    
  • Perform a Schotten-Baumann reaction with D-Phenylalanine in aqueous NaOH/acetone at 0–5°C.

  • Acidify to isolate Nateglinide .[9]

Part 3: Therapeutic Case Studies

Nateglinide (Type 2 Diabetes)
  • Target: ATP-sensitive

    
     channels (
    
    
    
    ) in pancreatic
    
    
    -cells.
  • Role of Cyclohexyl Ring: The trans-4-isopropylcyclohexyl group acts as a hydrophobic anchor. It mimics the lipophilic bulk of non-sulfonylurea ligands but provides a specific 3D shape that enhances selectivity for the sulfonylurea receptor 1 (SUR1) subunit.

  • Chirality Impact: The trans configuration ensures the isopropyl group and the amide linker are distally opposed, spanning the binding pocket. The cis isomer (bent) fails to bridge these hydrophobic sub-pockets effectively.

Tranexamic Acid (Antifibrinolytic)
  • Structure: trans-4-(Aminomethyl)cyclohexanecarboxylic acid.

  • Mechanism: It is a rigid analogue of Lysine. It binds to the Lysine-binding sites on plasminogen, preventing plasmin formation.

  • Rigidity is Key: The cyclohexane ring holds the amino and carboxyl groups at a fixed distance (~7 Å), perfectly matching the distance in Lysine but without the entropic penalty of a flexible chain. The cis isomer is inactive because the distance between the functional groups is shortened and the vector is distorted.

Part 4: Visualization & Logic

The following diagram illustrates the decision framework for deploying these building blocks and the synthetic pathway to the active trans isomer.

G Phenyl Phenyl Scaffold (Flat, Metabolic Liability) Decision Bioisosteric Switch (Escape from Flatland) Phenyl->Decision Solubility/Metab. Issues Cyclohexyl Cyclohexyl Scaffold (3D, Rigid, Stable) Decision->Cyclohexyl Increase Fsp3 Synth_Start Start: Benzoic Acid Deriv. (e.g., Cumic Acid) Cyclohexyl->Synth_Start Hydrogenation Hydrogenation (Rh/C, H2) Synth_Start->Hydrogenation Mixture Kinetic Mixture (70% Cis / 30% Trans) Hydrogenation->Mixture Epimerization Epimerization (KOH, 150°C) Mixture->Epimerization Base/Heat Trans_Iso Thermodynamic Product (>98% Trans) Epimerization->Trans_Iso Equilibrium Shift Drug Active Drug (e.g., Nateglinide) Trans_Iso->Drug Coupling (D-Phe)

Caption: Workflow for bioisosteric replacement and stereoselective synthesis of trans-cyclohexyl acids.

References

  • Bioisosteres in Drug Design: "Cyclohexanes in Drug Discovery." PharmaBlock Whitepaper.

  • Nateglinide Synthesis: Chandrasekhar, B., et al. "An Efficient Large Scale Synthesis of Nateglinide."[5] Organic Preparations and Procedures International, 36(5), 2004.[5]

  • Epimerization Protocol: "Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids." European Patent EP0814073B1.

  • Structural Analysis: "Cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid." Acta Crystallographica, 2008.[10]

  • Escape from Flatland: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." J. Med.[9][11] Chem., 2009.

Sources

A Technical Guide to (R)-alpha-Methyl-cyclohexanepropanoic Acid: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (R)-alpha-methyl-cyclohexanepropanoic acid, a chiral carboxylic acid with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at its chemical identity, methods for its enantioselective preparation, and its role as a valuable chiral building block in the synthesis of complex molecular entities.

Chemical Identity and Synonyms

(R)-alpha-methyl-cyclohexanepropanoic acid, systematically named (R)-2-cyclohexylpropanoic acid, is a chiral carboxylic acid. The spatial arrangement of the substituents around the chiral center, designated by the (R)-configuration, is a critical determinant of its chemical and biological properties. While a specific CAS number for the (R)-enantiomer is not consistently reported in major databases, the racemic mixture is identified by CAS Number 6051-13-4.

Due to its specific stereochemistry, a diverse set of synonyms is not commonly found in the literature. The most accurate and widely accepted identifiers are its IUPAC name and its direct descriptive name.

IdentifierValueSource
Systematic IUPAC Name (2R)-2-cyclohexylpropanoic acidPubChem[1]
Common Name (R)-alpha-Methyl-cyclohexanepropanoic acidUser Request
Alternative Name (R)-2-Cyclohexylpropionic acid
Racemate CAS Number 6051-13-4PubChem[2]
PubChem CID (R-enantiomer) 6951742PubChem[1]
Molecular Formula C9H16O2PubChem[2]
Molecular Weight 156.22 g/mol PubChem[2]
InChIKey (R-enantiomer) VRLUSLNMNQAPOH-ZETCQYMHSA-NPubChem

The Significance of Chirality in Drug Development

In the pharmaceutical industry, the three-dimensional structure of a molecule is paramount. For chiral molecules, the individual enantiomers can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even cause adverse effects. Regulatory bodies, therefore, increasingly encourage the development of single-enantiomer drugs to improve safety and efficacy.[3] This underscores the importance of having access to enantiomerically pure building blocks like (R)-alpha-methyl-cyclohexanepropanoic acid for the synthesis of new chemical entities.[4]

Enantioselective Preparation Strategies

Obtaining enantiomerically pure (R)-alpha-methyl-cyclohexanepropanoic acid can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.

Chiral Resolution of Racemic 2-Cyclohexylpropanoic Acid

Chiral resolution is a classical and widely used method for separating enantiomers.[5] This technique involves the reaction of the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6]

A flowchart illustrating the chiral resolution process.

Exemplary Protocol for Chiral Resolution:

Objective: To resolve racemic 2-cyclohexylpropanoic acid using (R)-(+)-1-phenylethylamine as the resolving agent.

Materials:

  • Racemic 2-cyclohexylpropanoic acid

  • (R)-(+)-1-Phenylethylamine

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux, filtration, and extraction

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve one equivalent of racemic 2-cyclohexylpropanoic acid in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of (R)-(+)-1-phenylethylamine in methanol. Slowly add the amine solution to the acid solution with stirring.

  • Crystallization: Allow the resulting solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt.

  • Enrichment of the Less Soluble Diastereomer: Recrystallize the collected solid from a minimal amount of hot methanol to improve the diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step.

  • Liberation of the (R)-Enantiomer: Suspend the purified diastereomeric salt in water and add 1 M hydrochloric acid until the solution is acidic (pH ~2). This will protonate the carboxylic acid and liberate the free (R)-2-cyclohexylpropanoic acid.

  • Extraction and Purification: Extract the aqueous solution with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-2-cyclohexylpropanoic acid.

  • Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[5] One potential strategy involves the asymmetric hydrogenation of a suitable prochiral precursor.

Workflow for asymmetric synthesis.

Conceptual Protocol for Asymmetric Hydrogenation:

Objective: To synthesize (R)-2-cyclohexylpropanoic acid via the asymmetric hydrogenation of 2-cyclohexylpropenoic acid.

Materials:

  • 2-Cyclohexylpropenoic acid (prochiral substrate)

  • A chiral ruthenium-BINAP catalyst (e.g., Ru(OAc)2[(R)-BINAP])

  • Methanol (degassed)

  • Hydrogen gas

  • High-pressure hydrogenation reactor

Procedure:

  • Reactor Setup: In a glovebox, charge a high-pressure reactor with the prochiral substrate, 2-cyclohexylpropenoic acid, and a catalytic amount of the chiral ruthenium-BINAP catalyst.

  • Reaction Execution: Add degassed methanol to the reactor. Seal the reactor, remove it from the glovebox, and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and heat to the appropriate temperature.

  • Reaction Monitoring: Stir the reaction mixture under these conditions for the specified time. The reaction progress can be monitored by taking aliquots and analyzing them by GC or LC-MS.

  • Workup and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (R)-2-cyclohexylpropanoic acid.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Applications in Pharmaceutical Research and Development

(R)-alpha-methyl-cyclohexanepropanoic acid serves as a valuable chiral building block in the synthesis of more complex and biologically active molecules.[4] The incorporation of the alpha-methyl group can influence the pharmacological properties of a drug candidate by affecting its conformation, metabolic stability, and binding affinity to its biological target.

The cyclohexyl group imparts lipophilicity, which can be crucial for membrane permeability and overall pharmacokinetic properties. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into a wide range of molecular scaffolds.

While specific examples of marketed drugs containing the (R)-alpha-methyl-cyclohexanepropanoic acid moiety are not readily found in the public domain, its structural motifs are present in various classes of compounds investigated in drug discovery programs. For instance, related arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).

Conclusion

(R)-alpha-methyl-cyclohexanepropanoic acid is a chiral synthon with significant potential for the development of new therapeutics. A thorough understanding of its chemical properties and the methods for its enantioselective preparation are essential for its effective utilization in drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to obtain this valuable building block in high enantiomeric purity, paving the way for the synthesis of novel and improved pharmaceutical agents.

References

  • PubChem. 2-Cyclohexylpropionic acid. National Center for Biotechnology Information. [Link].

  • PubChem. (R)-2-Cyclohexylpropanoic acid. National Center for Biotechnology Information. [Link].

  • Cheméo. Cyclohexyl propionate. [Link].

  • Google Patents. Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids. .
  • Hughes, D. L. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. 2004, 9(6), 405-413. [Link].

  • NIST. Cyclohexyl propionate. National Institute of Standards and Technology. [Link].

  • Google Patents. Process of chiral resolution of cyclic and acyclic acetates to enantiomerically pure (R)-alcohols. .
  • National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link].

  • Wiest, J. M.; Conner, M. L.; Brown, M. K. Lessons in Strain and Stability: An Enantioselective Synthesis of (+)-[7]-Ladderanoic Acid. J. Am. Chem. Soc. 2018, 140(43), 14347-14351. [Link].

  • ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link].

  • Karmee, S. K. Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. Molecules. 2017, 22(5), 815. [Link].

  • De la Torre, G.; Gotor-Fernández, V.; Gotor, V. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals. 2022, 15(8), 1009. [Link].

  • Shayanfar, A.; Ghavimi, H.; Hamishehkar, H.; Jouyban, A. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. 2023, 25, 5849-5866. [Link].

  • Wikipedia. Chiral resolution. [Link].

  • Zhang, X.; Cheng, Q. Concise, scalable and enantioselective total synthesis of prostaglandins. Nat. Chem. 2021, 13, 692-697. [Link].

  • Zaware, N.; Ohlmeyer, M. Synthetic Approaches to (R)-Cyclohex-2-Enol. Orient. J. Chem. 2014, 30(1), 17-21. [Link].

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Bioisosteric Replacement of Phenyl Groups with Cyclohexyl Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

The phenyl ring is a ubiquitous scaffold in medicinal chemistry, estimated to appear in over 45% of marketed small molecule drugs. However, its planar, lipophilic, and electron-rich nature often contributes to poor physicochemical properties—specifically low aqueous solubility due to tight crystal packing (high lattice energy) and metabolic liabilities via cytochrome P450-mediated aromatic hydroxylation.

The bioisosteric replacement of a phenyl group with a cyclohexyl moiety represents a strategic "Escape from Flatland." This transition from


 to 

hybridization introduces three-dimensionality, disrupts crystal lattice networks, and alters metabolic trajectories without necessarily sacrificing hydrophobic binding interactions. This guide provides a technical roadmap for executing and evaluating this specific bioisosteric switch.

Physicochemical & Structural Rationale[1][2][3]

Structural Geometry & Vector Analysis

The fundamental difference between phenyl and cyclohexyl groups lies in their topology.

  • Phenyl: Planar, rigid, 2D. Substituents are held in a fixed radial distribution.

  • Cyclohexyl: Puckered (chair conformation), semi-flexible, 3D. Substituents can adopt axial or equatorial orientations, offering new vectors for target engagement.

Critical Consideration: The C1–C4 distance in a phenyl ring is ~2.8 Å.[1] In a cyclohexane chair, the C1–C4 distance is slightly shorter (~2.5 Å) if both substituents are equatorial, but the spatial volume occupied is significantly larger.

The Solubility-Lipophilicity Paradox

A common misconception is that replacing a phenyl ring with a cyclohexyl group reduces lipophilicity. In reality, cyclohexane is often more lipophilic than benzene (LogP 3.44 vs. 2.13) because it lacks the polarizable pi-electron cloud that can engage in weak electrostatic interactions with water.

However, solubility often improves . Why?

  • Lattice Energy: Planar phenyl rings stack efficiently (pi-pi stacking), creating stable crystal lattices that are energetically costly to break.

  • Entropic Disruption: The puckered, 3D cyclohexyl group prevents efficient packing, lowering the melting point and lattice energy, thereby reducing the energetic barrier to solvation.

Electronic & Metabolic Profile
  • Electronic: The switch removes the electron-withdrawing inductive effect of the phenyl ring. An amine attached to a cyclohexyl group will be more basic (pKa ~10-11) than an aniline (pKa ~4-5). This can drastically alter LogD at physiological pH.

  • Metabolic: Phenyl groups are prone to epoxidation and hydroxylation, potentially leading to toxic quinone imines. Cyclohexyl groups undergo aliphatic oxidation (typically at C3/C4), which usually results in stable, excretable alcohols or ketones.

Bioisostere_Comparison cluster_phenyl Phenyl Group (sp2) cluster_cyclohexyl Cyclohexyl Group (sp3) Ph_Prop Planar Geometry High Lattice Energy Pi-Pi Stacking Cy_Prop 3D Chair Conformation Low Lattice Energy Hydrophobic Filling Ph_Prop->Cy_Prop Bioisosteric Switch Ph_Met Metabolic Risk: Epoxidation -> Toxicity Cy_Met Metabolic Fate: Aliphatic Hydroxylation (Phase I -> Phase II) Ph_Met->Cy_Met Safety Improvement

Figure 1: Comparative analysis of physicochemical and metabolic properties between phenyl and cyclohexyl moieties.

Decision Framework: When to Swap?

Not every phenyl group should be replaced. Use the following decision logic to validate the strategy for your lead series.

Decision_Tree Start Analyze Phenyl Moiety Q1 Is the Phenyl involved in critical Pi-Pi stacking? Start->Q1 Q2 Is the molecule insoluble or crystal-limited? Q1->Q2 No Stop STOP: Retain Phenyl (Consider Fluorination) Q1->Stop Yes (Critical) Q3 Is there a metabolic hotspot on the ring? Q2->Q3 No Check_Space Check Pocket Volume: Is there space for 3D bulk? Q2->Check_Space Yes Q3->Stop No (Low Priority) Q3->Check_Space Yes Proceed PROCEED: Synthesize Cyclohexyl Analog Check_Space->Stop No (Steric Clash) Check_Space->Proceed Yes

Figure 2: Strategic decision tree for initiating phenyl-to-cyclohexyl bioisosteric replacement.

Case Studies & Impact Analysis

Venetoclax (Venclexta): Affinity & Shape Complementarity

In the development of the BCL-2 inhibitor Venetoclax, the replacement of a planar aromatic ring with a cyclohexenyl/cyclohexyl moiety was pivotal.

  • Challenge: The target binding groove was hydrophobic but required a specific curvature that planar aromatic rings could not perfectly satisfy.

  • Solution: The introduction of the cyclohexenyl group (functionally similar to cyclohexyl in 3D volume) allowed for better "hydrophobic filling" of the pocket, maximizing van der Waals contacts that a flat phenyl ring would miss.

  • Outcome: Improved potency and physicochemical balance.[2][3][4][5]

Muscarinic & NK1 Antagonists: Solubility & Selectivity

In the optimization of Neurokinin-1 (NK1) antagonists (e.g., CP-96345 to CP-99994 analogs), replacing the benzhydryl phenyls with cyclohexyl groups often maintained affinity while improving the solubility profile.

  • Observation: The quinuclidine/piperidine core scaffolds in these antagonists often benefit from the "bulk" of the cyclohexyl group to block the receptor pore, without requiring specific pi-interaction at that site.

Quantitative Comparison Table:

ParameterPhenyl Analog (Generic)Cyclohexyl Analog (Generic)Impact
Hybridization

(Planar)

(Chair/Boat)
Increased 3D complexity (Fsp3)
LogP (Lipophilicity) 2.0 - 2.53.0 - 3.5Increase (Caution needed)
Solubility Low (High MP)High (Lower MP)Improved (Lattice disruption)
Metabolic Risk High (Quinones)Low (Alcohols)Improved Safety profile
pKa (of adjacent amine) ~4.0 (Aniline)~10.0 (Amine)Shift to basicity

Experimental Protocols

Synthetic Strategy: Direct Hydrogenation

The most direct route to a cyclohexyl bioisostere from an existing phenyl-containing lead is catalytic hydrogenation. This method is preferred when the phenyl ring is electron-rich or neutral.

Protocol: High-Pressure Hydrogenation of Functionalized Arenes

This protocol is designed for the reduction of a phenyl group attached to a polar scaffold (e.g., an amide or ether) using a heterogeneous Rhodium catalyst.

Reagents & Equipment:

  • Substrate: 1.0 mmol Phenyl-containing intermediate.

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rhodium on Carbon (Rh/C). Note: Rh is preferred over Pd for avoiding hydrogenolysis of benzyl-heteroatom bonds.

  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH) for difficult substrates.

  • Hydrogen Source: High-pressure reactor (Parr bomb or H-Cube).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of MeOH. If the substrate is an amine, add 1.0 eq of HCl to prevent catalyst poisoning.

  • Catalyst Addition: Carefully add 10 wt% of the Rh/Al₂O₃ catalyst (e.g., 50 mg for 500 mg substrate) under an inert Argon atmosphere. Caution: Dry Rh catalysts are pyrophoric.

  • Pressurization: Seal the reaction vessel. Purge with

    
     (3x) and then 
    
    
    
    (3x). Pressurize the system to 50 bar (725 psi) .
  • Reaction: Stir vigorously at 60°C for 12–24 hours. Monitor reaction progress via LC-MS. The disappearance of the aromatic UV signature (254 nm) is a key indicator.

  • Work-up: Depressurize carefully. Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate under reduced pressure. The product will likely exist as a mixture of cis and trans isomers. Separate isomers using Preparative HPLC or Flash Chromatography (Silica gel).

Self-Validating Check:

  • NMR Verification: Look for the disappearance of aromatic protons (7.0–8.0 ppm) and the appearance of a complex multiplet region (1.0–2.0 ppm).

  • Mass Spec: The mass should increase by exactly 6 Da (addition of 3

    
    ).
    
Computational Assessment (Pre-Synthesis)

Before synthesis, validate the design using docking and property prediction.

  • Docking: Use a flexible ligand docking protocol (e.g., Glide or Gold). Ensure the cyclohexyl ring is sampled in both chair conformations. Check for steric clashes that the planar phenyl avoided.

  • Fsp3 Calculation: Calculate the Fraction of

    
     carbons.
    
    
    
    
    Target an increase in Fsp3 to improve clinical success probability.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[6] Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[6] Link

  • Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[3][7] Link

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Validation & Comparative

A Comparative Guide to the Biological Activity of Cyclohexyl and Phenyl Propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and mitigating adverse effects. A recurring motif in a multitude of bioactive molecules is the propanoic acid moiety, frequently attached to a cyclic scaffold. Among the most common of these scaffolds are the phenyl and cyclohexyl rings. While the phenyl group offers a flat, aromatic system capable of engaging in π-π stacking and other electronic interactions, its bioisosteric replacement with a non-planar, saturated cyclohexyl ring can profoundly alter a molecule's pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of cyclohexyl versus phenyl propanoic acid analogs, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

The rationale for this comparison lies in the fundamental structural and electronic differences between the two rings. The phenyl group is a rigid, planar structure with delocalized π-electrons, making it susceptible to metabolic oxidation and potentially leading to toxicity issues.[1] In contrast, the cyclohexyl ring is a flexible, three-dimensional, and saturated system that can offer more contact points with a target protein and may improve metabolic stability and solubility.[2][3] This guide will explore the ramifications of this structural divergence on key biological activities, primarily focusing on anti-inflammatory and anticancer properties.

Comparative Analysis of Biological Activities

The substitution of a phenyl ring with a cyclohexyl ring is a common strategy in drug design to modulate a compound's physicochemical and biological properties.[2][4] This section will delve into a comparative analysis of their anti-inflammatory and cytotoxic activities, drawing upon available data for representative compounds.

Anti-inflammatory Activity: A Focus on Cyclooxygenase (COX) Inhibition

A prominent class of phenylpropanoic acid derivatives are the non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and fenoprofen, which exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7]

Table 1: Comparative COX Inhibition of Representative Phenylpropanoic Acid NSAIDs

CompoundTargetIC50 (µM)Selectivity (COX-1/COX-2)
IbuprofenCOX-1120.15
COX-280
FenoprofenCOX-19.0Not Reported
COX-21.1
KetoprofenCOX-10.50.02
COX-225

Data sourced from multiple studies.[1][8][9]

The data in Table 1 showcases the varying potencies and selectivities of different phenylpropanoic acid derivatives. The structure-activity relationship (SAR) of these compounds is well-established, with the acidic moiety being crucial for binding to the active site of COX enzymes.[2] The substitution of the phenyl ring with a cyclohexyl group would likely alter the binding affinity and selectivity due to changes in lipophilicity and three-dimensional shape. It is hypothesized that the flexible nature of the cyclohexyl ring could allow for a more optimal fit within the hydrophobic channel of the COX active site, potentially leading to enhanced potency. However, this is highly dependent on the specific interactions with the amino acid residues lining the active site.

Cytotoxic (Anticancer) Activity

Both phenyl and cyclohexyl propanoic acid derivatives have been investigated for their potential as anticancer agents.[10][11][12] The mechanisms underlying their cytotoxic effects are diverse and can be both COX-dependent and COX-independent.[13]

Table 2: Comparative Cytotoxicity of Cyclohexyl and Phenyl Propanoic Acid Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)
Cyclohexyl Propanoic Acid Analogs (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid ethyl esterHL-60 (Human promyelocytic leukemia)10.7[12]
MOLT-4 (Human T-cell acute lymphoblastic leukemia)15.6[12]
REH (Human B-cell precursor leukemia)45.4[12]
Phenyl Propanoic Acid Analogs Phenylpropiophenone derivativeHeLa (Cervical cancer)Not specified, evaluated in study[10]
PC-3 (Prostate cancer)Not specified, evaluated in study[10]
MCF-7 (Breast cancer)Not specified, evaluated in study[10]
3-((4-Hydroxyphenyl)amino)propanoic acid derivative with 2-furyl substituentA549 (Non-small cell lung cancer)Reduced viability to 17.2% at tested concentration[11]

The available data, while not a direct comparison of analogous pairs, suggests that both classes of compounds exhibit cytotoxic activity against a range of cancer cell lines. Cyclohexyl propanoic acid derivatives have demonstrated notable potency against leukemia cell lines.[12] Phenyl propanoic acid derivatives have also been widely studied, with their activity being highly dependent on the specific substitutions on the phenyl ring.[10][11] The replacement of a phenyl with a cyclohexyl ring can influence cytotoxicity by altering cellular uptake, metabolic stability, and interactions with intracellular targets.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, it is imperative to follow standardized and well-documented experimental protocols. This section provides detailed methodologies for key assays used to evaluate the anti-inflammatory and cytotoxic effects of propanoic acid analogs.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the potency and selectivity of compounds against COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and solutions of ovine COX-1 and human recombinant COX-2 enzymes. The substrate, arachidonic acid, should be prepared in a suitable solvent.

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Addition: Add serial dilutions of the test compounds (cyclohexyl and phenyl propanoic acid analogs) and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate at room temperature for approximately 10-15 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) using a microplate reader at a specific wavelength.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzymes, Substrate) Plate_Setup Plate Setup (Enzyme, Buffer, Heme) Reagents->Plate_Setup Test_Compounds Prepare Serial Dilutions of Test Compounds Inhibitor_Addition Add Inhibitors & Controls Test_Compounds->Inhibitor_Addition Plate_Setup->Inhibitor_Addition Pre_incubation Pre-incubate (10-15 min) Inhibitor_Addition->Pre_incubation Reaction_Initiation Initiate Reaction (Add Arachidonic Acid) Pre_incubation->Reaction_Initiation Detection Measure Absorbance (Plate Reader) Reaction_Initiation->Detection Calculate_Inhibition Calculate % Inhibition Detection->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50 PGE2_Assay Cell_Culture Cell Seeding & Culture Induction Induce COX-2 Expression (e.g., with LPS) Cell_Culture->Induction Treatment Treat with Test Compounds Induction->Treatment Supernatant_Collection Collect Cell Supernatant Treatment->Supernatant_Collection ELISA Perform PGE2 ELISA Supernatant_Collection->ELISA Data_Analysis Analyze Data & Calculate Inhibition ELISA->Data_Analysis

Cell-Based PGE2 Assay Workflow

Discussion and Future Perspectives

The choice between a cyclohexyl and a phenyl propanoic acid analog in drug design is a nuanced decision that requires careful consideration of the target, desired pharmacological profile, and potential metabolic liabilities. The replacement of a phenyl ring with a cyclohexyl moiety can lead to several advantageous changes, including:

  • Improved Physicochemical Properties: The non-planar and saturated nature of the cyclohexyl ring can disrupt crystal packing, leading to improved solubility. [3]It can also decrease lipophilicity in some contexts, which may enhance pharmacokinetic properties. * Enhanced Metabolic Stability: Phenyl rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The saturated cyclohexyl ring is generally more resistant to such metabolism, potentially leading to a longer half-life and improved bioavailability. [2][3]* Altered Target Binding: The three-dimensional nature of the cyclohexyl ring can allow for more extensive and specific interactions with the target protein, potentially leading to increased potency and selectivity. However, the substitution is not always beneficial. In some cases, the aromaticity of the phenyl ring is crucial for target engagement, and its removal can lead to a loss of activity. Furthermore, the increased flexibility of the cyclohexyl ring can sometimes be entropically unfavorable for binding.

Future research should focus on the direct, systematic comparison of cyclohexyl and phenyl propanoic acid analogs in a variety of biological assays. The synthesis and evaluation of matched molecular pairs, where the only difference is the cyclic scaffold, will provide invaluable data for understanding the precise structure-activity relationships. Such studies will enable a more rational design of propanoic acid-based therapeutics with optimized efficacy and safety profiles.

Conclusion

The comparison of cyclohexyl and phenyl propanoic acid analogs reveals a fascinating interplay between structure, physicochemical properties, and biological activity. While phenylpropanoic acids have a long and successful history as therapeutic agents, particularly as NSAIDs, the bioisosteric replacement of the phenyl ring with a cyclohexyl group offers a promising strategy for overcoming some of their limitations. The enhanced metabolic stability, improved solubility, and potential for novel target interactions make cyclohexyl propanoic acid analogs an attractive area for future drug discovery and development efforts. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation of these and other novel chemical entities.

References

  • Springer Protocols. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • PubMed. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. [Link]

  • PubMed. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of ibuprofen derivatives. [Link]

  • PubMed Central. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. [Link]

  • ACS Publications. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. [Link]

  • Auctores Journals. Design of p-methylphenyl Bioisosteres of Celecoxib as Selective COX-II Inhibitors Using Bioisosteric A. [Link]

  • PubMed Central. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). [Link]

  • MDPI. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. [Link]

  • ResearchGate. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. [Link]

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(2R)-3-Cyclohexyl-2-methylpropanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.